4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide is an organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide typically involves the following steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of the Butanamide Side Chain: This step involves the reaction of the isoindoline core with a butanoyl chloride derivative under basic conditions.
Introduction of the Ethoxyphenyl Group: The final step involves the coupling of the intermediate with 2-ethoxyaniline under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Isoindoline derivatives are used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.
Receptor Binding: They may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share a similar core structure.
Isoindoline Derivatives: Other isoindoline derivatives with different substituents.
Uniqueness
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide is unique due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-26-17-11-6-5-10-16(17)21-18(23)12-7-13-22-19(24)14-8-3-4-9-15(14)20(22)25/h3-6,8-11H,2,7,12-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSDNWAONPPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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